molecular formula C5H4O2S B13025417 4-Hydroxythiophene-2-carbaldehyde

4-Hydroxythiophene-2-carbaldehyde

Cat. No.: B13025417
M. Wt: 128.15 g/mol
InChI Key: JZFPEXPXSLSWQW-UHFFFAOYSA-N
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Description

4-Hydroxythiophene-2-carbaldehyde is an organic compound with the molecular formula C5H4O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can convert it into alcohols or thiols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid, sulfoxides.

    Reduction: Thiophene-2-methanol, thiophene-2-thiol.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Mechanism of Action

The mechanism of action of 4-Hydroxythiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • 3-Hydroxythiophene-2-carbaldehyde
  • Thiophene-2-carboxylic acid

Comparison: 4-Hydroxythiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-hydroxythiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c6-2-5-1-4(7)3-8-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPEXPXSLSWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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